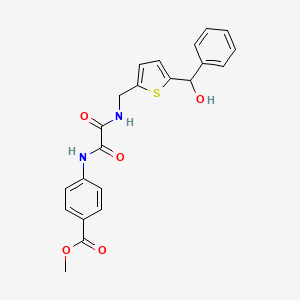

Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis and photophysical properties of compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate have been studied, highlighting the influence of substituents on the thiophenyl moiety on luminescence properties (Kim et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds often features complex hydrogen bonding patterns and polarized molecular-electronic structures, as seen in studies of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to diverse products with unique structural motifs, as demonstrated in the synthesis of tricyclic products from reactions between penicillin-derived thiazoloazetidinones and ethyl diazoacetate, highlighting the compounds' reactive versatility (Mara et al., 1982).

Physical Properties Analysis

The physical properties, including phase behavior and transition temperatures, of compounds with similar structures have been explored. For instance, the synthesis of new liquid-crystal compounds with variations in the alkoxyphenyl and oxathian-2-yl groups reveals differences in mesomorphic behaviors and transition temperatures (Haramoto & Kamogawa, 1990).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their molecular structure, as seen in studies on azo-benzoic acids and their precursors, where acid-base dissociation and azo-hydrazone tautomerism play significant roles in their behavior in solution (Baul et al., 2009).

Aplicaciones Científicas De Investigación

Photophysical Properties and Excited-State Proton Transfer

Research on related thiophene-based compounds, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, has provided significant insights into their photophysical properties. These studies have shown that the introduction of different substituents at specific positions of the thiophenyl moiety can lead to diverse luminescent properties, which could be crucial for applications in optoelectronics and fluorescence-based sensors (Kim et al., 2021).

Chemosensors for Anion Detection

The development of chemosensors utilizing benzoate derivatives has been an area of interest. Novel sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups have shown selective and colorimetric responses to fluoride ions, making them potential candidates for environmental monitoring and healthcare applications (Ma et al., 2013).

Advanced Glycation End-Products Research

Methylglyoxal, a compound structurally related to the one , is known for its role in forming advanced glycation end-products, which are associated with various diseases including diabetes and neurodegenerative disorders. Understanding the chemistry and biological interactions of such compounds can contribute to the development of therapeutic strategies (Nemet et al., 2006).

Allosteric Modifiers of Hemoglobin

Research into compounds that can modify the oxygen affinity of hemoglobin has led to the synthesis of various benzoate derivatives. These studies aim to explore therapeutic avenues for conditions related to oxygen transport and delivery in the human body (Randad et al., 1991).

Photopolymerization and Material Science

The exploration of benzoate derivatives in material science, particularly in photopolymerization processes, presents a promising avenue. Studies have shown that certain benzoate derivatives can serve as photoinitiators or modifiers in the polymerization process, which is crucial for developing new materials with tailored properties (Guillaneuf et al., 2010).

Propiedades

IUPAC Name |

methyl 4-[[2-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-29-22(28)15-7-9-16(10-8-15)24-21(27)20(26)23-13-17-11-12-18(30-17)19(25)14-5-3-2-4-6-14/h2-12,19,25H,13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZGWPPUVLWYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

![3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2489935.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)

![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)

![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)